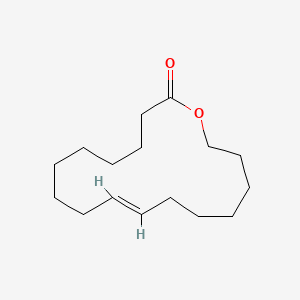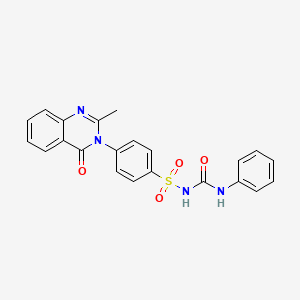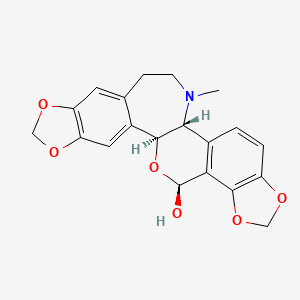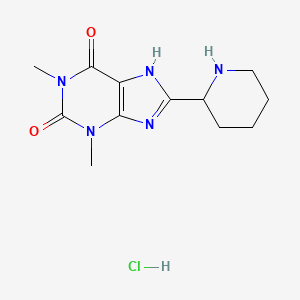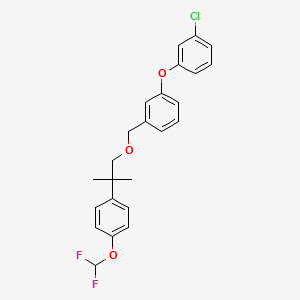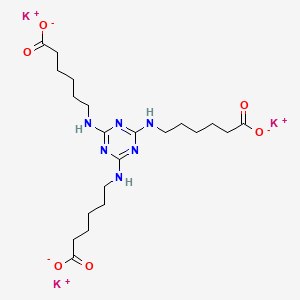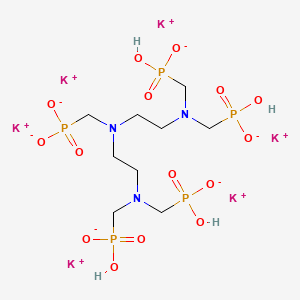
Hexapotassium tetrahydrogen (((phosphonatomethyl)imino)bis(ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hexapotassium tetrahydrogen (((phosphonatomethyl)imino)bis(ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonate is a complex organophosphorus compound. It is known for its unique structure, which includes multiple phosphonate groups, making it highly relevant in various chemical and industrial applications.
准备方法
The synthesis of hexapotassium tetrahydrogen (((phosphonatomethyl)imino)bis(ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonate typically involves the reaction of phosphonatomethyl imino bis(ethane-2,1-diylnitrilobis(methylene)) with potassium hydroxide under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization. Industrial production methods often involve large-scale reactors and stringent quality control measures to ensure the purity and consistency of the compound.
化学反应分析
Hexapotassium tetrahydrogen (((phosphonatomethyl)imino)bis(ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized phosphonate derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced phosphonate compounds.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups, often using reagents like alkyl halides.
Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions vary depending on the specific conditions and reagents used.
科学研究应用
Hexapotassium tetrahydrogen (((phosphonatomethyl)imino)bis(ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonate has a wide range of scientific research applications:
Chemistry: It is used as a chelating agent in various chemical processes, helping to stabilize metal ions and prevent unwanted reactions.
Biology: The compound is studied for its potential use in biological systems, particularly in enzyme inhibition and as a potential therapeutic agent.
Medicine: Research is ongoing into its potential use in medical treatments, including its role in drug delivery systems and as a component in diagnostic agents.
Industry: It is used in industrial applications such as water treatment, where it helps to prevent scale formation and corrosion.
作用机制
The mechanism of action of hexapotassium tetrahydrogen (((phosphonatomethyl)imino)bis(ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonate involves its ability to chelate metal ions, thereby inhibiting metal-dependent enzymes and processes. The molecular targets include various metal ions, and the pathways involved often relate to the inhibition of metal-catalyzed reactions.
相似化合物的比较
Compared to other similar compounds, hexapotassium tetrahydrogen (((phosphonatomethyl)imino)bis(ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonate is unique due to its multiple phosphonate groups and its high affinity for metal ions. Similar compounds include:
Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent with a different structure but similar metal-binding properties.
Diethylenetriaminepentaacetic acid (DTPA): Another chelating agent with multiple phosphonate groups, used in similar applications.
These compounds share some functional similarities but differ in their specific structures and binding affinities.
属性
CAS 编号 |
93841-77-1 |
|---|---|
分子式 |
C9H22K6N3O15P5 |
分子量 |
801.74 g/mol |
IUPAC 名称 |
hexapotassium;[2-[2-[bis[[hydroxy(oxido)phosphoryl]methyl]amino]ethyl-(phosphonatomethyl)amino]ethyl-[[hydroxy(oxido)phosphoryl]methyl]amino]methyl-hydroxyphosphinate |
InChI |
InChI=1S/C9H28N3O15P5.6K/c13-28(14,15)5-10(1-3-11(6-29(16,17)18)7-30(19,20)21)2-4-12(8-31(22,23)24)9-32(25,26)27;;;;;;/h1-9H2,(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24)(H2,25,26,27);;;;;;/q;6*+1/p-6 |
InChI 键 |
OXMJSSBBCPOHIN-UHFFFAOYSA-H |
规范 SMILES |
C(CN(CP(=O)(O)[O-])CP(=O)(O)[O-])N(CCN(CP(=O)(O)[O-])CP(=O)(O)[O-])CP(=O)([O-])[O-].[K+].[K+].[K+].[K+].[K+].[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


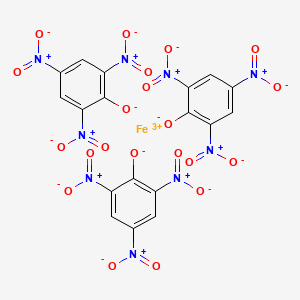
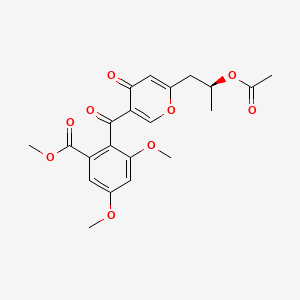

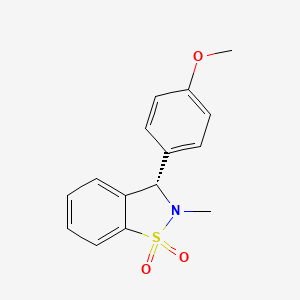
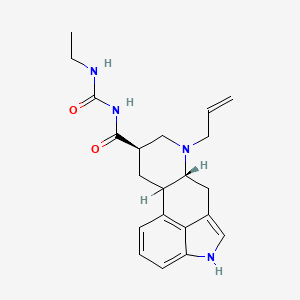

![[7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;2',4',5',7'-tetrabromo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate](/img/structure/B12741690.png)
